dihydroxy-1,2,4-triazine-6-carboxamide
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Overview
Description
Dihydroxy-1,2,4-triazine-6-carboxamide is a chemical compound with the molecular formula C₄H₄N₄O₃ It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxy-1,2,4-triazine-6-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with hydroxylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The resulting intermediate is then further reacted with ammonia to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dihydroxy-1,2,4-triazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Dihydroxy-1,2,4-triazine-6-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dihydroxy-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure but different functional groups.
2,4,6-Trisubstituted-1,3,5-Triazines: Compounds with various substituents on the triazine ring, exhibiting different chemical and biological properties.
Uniqueness
Dihydroxy-1,2,4-triazine-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dihydroxy and carboxamide groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89032-88-2 |
---|---|
Molecular Formula |
C4H4N4O3 |
Molecular Weight |
156.1 |
Purity |
90 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.